molecular formula C19H36O3 B14538992 Methyl 3-(6-decyloxan-2-YL)propanoate CAS No. 62287-09-6

Methyl 3-(6-decyloxan-2-YL)propanoate

Cat. No.: B14538992
CAS No.: 62287-09-6
M. Wt: 312.5 g/mol
InChI Key: JJPGYGQOEKCYTQ-UHFFFAOYSA-N
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Description

Methyl 3-(6-decyloxan-2-yl)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 6-decyloxan-2-yl group. The oxane (tetrahydropyran) ring at position 3 of the propanoate is further modified with a decyl (C₁₀H₂₁) chain at the 6-position.

Properties

CAS No.

62287-09-6

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 3-(6-decyloxan-2-yl)propanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-17-13-11-14-18(22-17)15-16-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

JJPGYGQOEKCYTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCCC(O1)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(6-decyloxan-2-YL)propanoate can be synthesized through esterification, where an acid reacts with an alcohol. The specific synthetic route involves the reaction of 3-(6-decyloxan-2-YL)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Mechanism of Action

Comparison with Similar Compounds

Methyl 3-Acetoxy-2-Methylene-3-(6-Methyl-2-Pyridyl)Propanoate (Compound 156)

Structural Features :

  • Substituents : A pyridyl aromatic ring (6-methyl-2-pyridyl) and an acetoxy group at position 3.
  • Functional Groups : Methyl ester, α,β-unsaturated carbonyl system (C=CH₂).

Key Properties :

  • Physical State: Yellow oil, indicating low melting point and high solubility in non-polar solvents .
  • Spectroscopic Data :
    • IR peaks at 1750 cm⁻¹ (ester C=O) and 1730 cm⁻¹ (acetyl C=O) .
    • ¹H NMR signals at δ 5.78 (CHOAc) and δ 6.41/6.67 (C=CH₂) .

The α,β-unsaturated ester in Compound 156 may enhance reactivity in Michael additions, whereas the saturated oxane ring in the target compound likely reduces electrophilicity.

Methyl (S)-3-(Dimethyl(Phenyl)Silyl)-3-((2R,3R,4R)-6-Methoxy-3-Methyl-4-Phenylchroman-2-YL)Propanoate (Compound 1.5c)

Structural Features :

  • Substituents : A chroman ring (6-methoxy-3-methyl-4-phenyl) and a dimethyl(phenyl)silyl group.
  • Stereochemistry : Multiple chiral centers (2R,3R,4R).

Key Properties :

  • Physical State : Yellow solid with a melting point of 57–62°C, suggesting higher crystallinity than the target compound .
  • Synthesis : Prepared via FeCl₃/2,6-lutidine-promoted reaction (64% yield) .

Comparison :
The chroman ring and silyl group introduce steric bulk and stereochemical complexity, which may hinder solubility compared to the linear decyloxan chain. The solid-state stability of Compound 1.5c contrasts with the likely liquid/oil state of the target compound, highlighting the role of substituents in phase behavior.

Methyl 3-[(6-Nitro-4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-YL)Sulfanyl]Propanoate

Structural Features :

  • Substituents: Quinazolinone core (6-nitro, 4-oxo, 3-phenyl) and sulfanyl linker.

Key Properties :

  • Crystallography: Confirmed planar quinazolinone ring and sulfanyl-propanoate linkage via X-ray diffraction .
  • Reactivity : The nitro group may participate in redox reactions, unlike the inert decyl chain in the target compound.

The rigid quinazolinone core contrasts with the flexible oxane ring, affecting conformational dynamics.

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